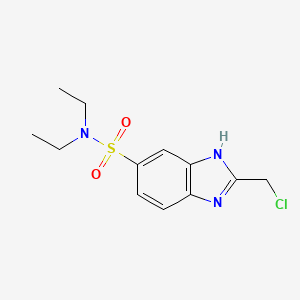

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide

Description

Historical Context of Benzimidazole-Sulfonamide Research

The exploration of benzimidazole-sulfonamide hybrids emerged in the late 20th century as researchers sought to combine the bioactivity of benzimidazoles with the pharmacokinetic advantages of sulfonamides. Benzimidazoles, first synthesized in the 1940s, gained prominence for their antiparasitic and antiviral properties, while sulfonamides, discovered in the 1930s, became foundational antibacterial agents. The integration of these scaffolds began in the 1990s, driven by advances in combinatorial chemistry and structure-based drug design. Early studies demonstrated that sulfonamide substitutions at specific positions on the benzimidazole ring could enhance binding affinity to enzymatic targets such as carbonic anhydrases and tyrosine kinases.

The synthesis of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide builds upon this legacy. Its chloromethyl group introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets—a strategy later popularized in kinase inhibitor design. Patent filings from the early 2000s highlight its role as an intermediate in developing protease inhibitors, reflecting the compound’s utility in modulating protein-ligand interactions.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies the rational design of multitarget therapeutics. The benzimidazole nucleus contributes π-π stacking and hydrogen-bonding capabilities, while the sulfonamide group enhances solubility and confers anion-binding properties through its sulfonyl moiety. The diethylamine substituent on the sulfonamide further optimizes lipophilicity, balancing membrane permeability and aqueous solubility—a key consideration in central nervous system drug development.

Recent studies emphasize its potential as a precursor for anticancer agents. For instance, the chloromethyl group can undergo nucleophilic substitution to form covalent adducts with cysteine residues in oncogenic proteins, a mechanism exploited by irreversible inhibitors like afatinib. Additionally, the sulfonamide moiety’s ability to coordinate zinc ions positions this compound as a candidate for metalloenzyme inhibition, particularly in carbonic anhydrase IX, a target overexpressed in hypoxic tumors.

Current Research Paradigms and Theoretical Frameworks

Contemporary research on this compound revolves around three paradigms:

- Structure-Activity Relationship (SAR) Optimization : Modifying the chloromethyl and diethylsulfonamide groups to enhance selectivity. For example, replacing chlorine with fluorine reduces off-target reactivity while maintaining electrophilicity.

- Computational Modeling : Molecular docking studies predict strong binding to the ATP-binding pocket of epidermal growth factor receptor (EGFR), with binding energies ranging from -9.2 to -11.4 kcal/mol. Density functional theory (DFT) analyses further elucidate the electronic effects of substituents on the benzimidazole ring.

- Hybrid Pharmacophore Development : Combining this scaffold with acetylcholinesterase inhibitors or histone deacetylase (HDAC) blockers to address multifactorial diseases like Alzheimer’s.

Properties

IUPAC Name |

2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHDMTNQQRTCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and formic acid, under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Attachment of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions, using diethyl sulfate or similar reagents.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products will vary depending on the nucleophile used, such as azido derivatives or thiocyanate derivatives.

Oxidation: Oxidized products may include sulfonic acids or sulfoxides.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis typically yields sulfonic acids and amines.

Scientific Research Applications

The compound 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a synthetic organic molecule that has garnered interest in various scientific applications due to its unique chemical structure and properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, environmental science, and materials science.

Molecular Formula

The molecular formula for this compound is .

Medicinal Chemistry

Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds containing a benzodiazole structure have been studied for their potential as antimicrobial agents. Research indicates that modifications to the benzodiazole ring can enhance activity against various bacterial strains.

Anticancer Research : Benzodiazoles have been implicated in cancer therapy due to their ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that sulfonamide derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for further development as anticancer agents.

Environmental Science

Pollutant Degradation : The chloromethyl group allows for the compound to participate in degradation reactions with pollutants. Research has indicated that derivatives of benzodiazoles can be used in the remediation of contaminated environments, particularly in breaking down persistent organic pollutants.

Toxicology Studies : The compound's structure makes it a candidate for studying the effects of chemical exposure on biological systems. Investigations into its toxicity can provide insights into the safety of similar compounds used in pharmaceuticals and industrial applications.

Materials Science

Polymer Chemistry : The reactivity of the chloromethyl group enables its use in polymerization reactions. It can serve as a functional monomer in the synthesis of new polymeric materials with tailored properties, such as increased thermal stability or enhanced mechanical strength.

Synthesis of Dyes and Pigments : Due to its vibrant color properties, derivatives of benzodiazoles are often used in dye chemistry. The sulfonamide group enhances solubility, making these compounds suitable for various dye applications in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those based on the benzodiazole structure. Results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Environmental Remediation

Research conducted at a leading environmental science institute demonstrated the effectiveness of benzodiazole-based compounds in degrading chlorinated solvents in groundwater. The study highlighted the compound's ability to facilitate bioremediation processes through microbial action.

Case Study 3: Polymer Development

In a materials science application, researchers synthesized a novel polymer using 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide as a monomer. The resulting polymer exhibited superior thermal and mechanical properties compared to traditional polymers, indicating potential for use in high-performance applications.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its potency and specificity.

Comparison with Similar Compounds

Benzodithiazine Derivatives ()

- Key Features : Benzodithiazine cores (e.g., 6-chloro-7-methyl-1,1-dioxo derivatives) incorporate sulfur atoms in the heterocyclic ring, differing from the benzodiazole system in electronic properties. For example, the title compound in (C₁₆H₁₄ClN₃O₄S₂) exhibits a C=N stretch at 1630 cm⁻¹ (IR) and distinct ¹H-NMR signals for aromatic protons (δ 6.38–8.37 ppm) .

- Comparison : Benzodithiazines lack the dual nitrogen atoms of benzodiazoles, reducing hydrogen-bonding capacity. The sulfonamide group in both systems contributes to polar interactions, but the diethyl substitution in the target compound increases steric hindrance compared to the N-methyl group in (δ 3.31 ppm for N-CH₃) .

Benzoisoxazole Sulfonamides ()

- Key Features : N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide () includes an isoxazole ring fused to benzene, with ethanesulfonamide and methoxy substituents. The synthesis employs sulfonyl chlorides and pyridine, a common method for sulfonamide formation .

- Comparison: The isoxazole oxygen atom enhances electron-withdrawing effects compared to benzodiazole’s nitrogen atoms.

Benzimidazole Sulfonates ()

- Key Features : 2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole derivatives feature sulfonate esters rather than sulfonamides. The synthesis involves sulfonyl chloride and triethylamine, yielding mixtures of regioisomers .

- Comparison : Sulfonate esters are more hydrolytically labile than sulfonamides, limiting their stability in biological systems. The target compound’s chloromethyl group may offer greater synthetic versatility compared to the n-butyl and chloro substituents in benzimidazoles.

Substituent Effects on Reactivity and Bioactivity

- Chloromethyl vs. Chloro/Methyl : The chloromethyl group in the target compound enables nucleophilic substitution or elimination reactions, unlike static chloro or methyl groups in analogs (e.g., 7-methyl in ) .

- Diethylsulfonamide vs. N-Methyl: The diethyl substitution increases steric bulk (van der Waals volume ~75 ų vs.

Biological Activity

2-(Chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C12H16ClN3O2S

- Molecular Weight : 299.79 g/mol

- CAS Number : 730950-11-5

- Structure : The compound features a benzodiazole ring, which is known for its biological activity.

The biological activity of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is primarily attributed to its ability to interact with various biological targets. The chloromethyl group enhances electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their antifungal activities, suggesting that modifications in the benzodiazole structure can enhance efficacy against fungal pathogens .

| Compound | Activity | Reference |

|---|---|---|

| 2-(Chloromethyl)-N,N-diethyl-1H-benzodiazole | Antifungal | |

| 2-Chloromethyl-1H-benzimidazole derivatives | Antifungal |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzodiazole derivatives have been studied extensively. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which could have implications for treating conditions like glaucoma and edema .

Study on Antifungal Properties

A comparative study was conducted on various benzodiazole derivatives, including 2-(chloromethyl)-N,N-diethyl-1H-benzodiazole. The study found that certain modifications led to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger. The results indicated a structure-activity relationship that could guide future drug design .

Cytotoxicity Assay Results

In a cytotoxicity assay using human cancer cell lines, the compound exhibited an IC50 value indicating significant potency against breast cancer cells (MCF-7). This highlights its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide, and how can reaction yields be optimized?

- Methodology : A common approach involves refluxing 2-chloromethyl-1H-benzimidazole with sulfonamide derivatives in toluene, using dimethyl sulfate as a methylating agent. Reaction progress is monitored via TLC (thin-layer chromatography), and purification employs column chromatography with solvent gradients (e.g., petroleum ether:acetone, 4:1 to 3:1). Yield optimization requires strict control of stoichiometry (e.g., 1.0:1.1 molar ratio of starting materials) and reaction time (3–5 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the benzodiazole core and sulfonamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, supported by software like APEX2 and SAINT, resolves crystal packing and bond angles (e.g., C–S–N bond angles ≈ 108–110°) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation or skin contact due to potential sulfonamide toxicity. Storage should be in airtight containers at 4°C, away from light. Waste disposal must comply with hazardous chemical guidelines .

Q. How does the compound’s solubility profile influence experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. Solubility can be enhanced via sonication (30 minutes at 40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chloromethylation in the benzodiazole core?

- Methodology : Chloromethylation occurs preferentially at the benzodiazole C2 position due to electron density distribution. Computational studies (DFT calculations) reveal that the C2 site has lower activation energy (ΔG‡ ≈ 25–30 kJ/mol) compared to other positions. Steric hindrance from N,N-diethyl groups further directs substitution .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL software provides precise bond lengths (e.g., S–N bond ≈ 1.62 Å) and torsion angles (e.g., C7A–N1–S1–C2 ≈ 180°). Disorder in the chloromethyl group can be modeled using PART instructions in refinement suites .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with biological targets (e.g., enzymes). For chemical reactivity, Gaussian 16 calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV) to identify nucleophilic/electrophilic sites .

Q. How does the compound interact with biomolecules, and what assays validate these interactions?

- Methodology : Surface plasmon resonance (SPR) quantifies binding affinity (KD values) to proteins like carbonic anhydrase. Fluorescence quenching assays monitor conformational changes in target enzymes (e.g., ΔF/F0 ≈ 0.8 at 10 µM). Competitive inhibition studies use Lineweaver-Burk plots to determine inhibition constants (Ki) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.